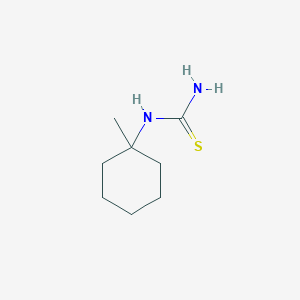![molecular formula C9H14O2 B6203542 7-hydroxyspiro[3.5]nonan-2-one CAS No. 1314964-87-8](/img/new.no-structure.jpg)
7-hydroxyspiro[3.5]nonan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxyspiro[3.5]nonan-2-one is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . It is characterized by a spirocyclic structure, which includes a nonane ring fused to a lactone ring with a hydroxyl group at the 7th position. This compound is often used as a building block in organic synthesis due to its unique structural features .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxyspiro[3.5]nonan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable ketone with a diol in the presence of an acid catalyst to form the spirocyclic structure . The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvents: Polar solvents like ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration is crucial .
Chemical Reactions Analysis
Types of Reactions
7-hydroxyspiro[3.5]nonan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 7-oxospiro[3.5]nonan-2-one or 7-carboxyspiro[3.5]nonan-2-one.
Reduction: Formation of 7-hydroxyspiro[3.5]nonan-2-ol.
Substitution: Formation of 7-chlorospiro[3.5]nonan-2-one or 7-aminospiro[3.5]nonan-2-one.
Scientific Research Applications
7-hydroxyspiro[3.5]nonan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-hydroxyspiro[3.5]nonan-2-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The spirocyclic structure may also interact with biological membranes, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 7-oxospiro[3.5]nonan-2-one
- 7-carboxyspiro[3.5]nonan-2-one
- 7-chlorospiro[3.5]nonan-2-one
Uniqueness
7-hydroxyspiro[3.5]nonan-2-one is unique due to its hydroxyl group, which imparts specific chemical reactivity and potential biological activity. Compared to its analogs, it offers distinct advantages in terms of hydrogen bonding and solubility .
Properties
CAS No. |
1314964-87-8 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



